(R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride
CAS No.: 1820574-01-3
Cat. No.: VC0152057
Molecular Formula: C8H10Cl2FN
Molecular Weight: 210.073
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1820574-01-3 |
---|---|
Molecular Formula | C8H10Cl2FN |
Molecular Weight | 210.073 |
IUPAC Name | (1R)-1-(3-chloro-5-fluorophenyl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |
Standard InChI Key | YTFYFLQQTPBAHS-NUBCRITNSA-N |
SMILES | CC(C1=CC(=CC(=C1)Cl)F)N.Cl |
Introduction
Chemical Identity and Structure
Basic Information
(R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride is a salt form of the chiral amine (R)-1-(3-Chloro-5-fluorophenyl)ethanamine. The compound has been registered with multiple CAS numbers, including 1217475-54-1 and 1820574-01-3, which appear interchangeably in chemical databases . This compound consists of a phenyl ring with chlorine and fluorine substituents at the 3 and 5 positions respectively, with an ethylamine group in the R configuration, combined with hydrochloride to form a salt.
Structural Identifiers
The compound's structure can be identified and represented through various chemical notations as detailed in Table 1:
Table 1: Structural Identifiers of (R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride
Identifier Type | Value |
---|---|
IUPAC Name | (1R)-1-(3-chloro-5-fluorophenyl)ethanamine;hydrochloride |
Molecular Formula | C8H10Cl2FN |
InChI | InChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |
InChIKey | YTFYFLQQTPBAHS-NUBCRITNSA-N |
SMILES | CC@HN.Cl |
Common Synonyms
The compound is known by several synonyms in chemical databases and literature:
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(R)-1-(3-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride
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Benzenemethanamine, 3-chloro-5-fluoro-alpha-methyl-, hydrochloride (1:1), (alphaR)-
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(1R)-1-(3-chloro-5-fluorophenyl)ethanamine;hydrochloride
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(1R)-1-(3-Chloro-5-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Physical and Chemical Properties
Basic Physical Properties
(R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride possesses distinct physical and chemical properties that are important for its characterization and applications. Table 2 summarizes these key properties:
Table 2: Physical and Chemical Properties
Property | Value |
---|---|
Molecular Weight | 210.07 g/mol |
Physical State | Solid |
Parent Compound | (R)-1-(3-Chloro-5-fluorophenyl)ethanamine (MW: 173.61 g/mol) |
Minimum Purity (Commercial) | 95% |
Storage Recommendation | Dry, Room Temperature |
Structural Features and Chirality
The R-configuration at the stereogenic center is a critical structural feature of this compound. This specific stereochemistry contributes significantly to its potential biological activity, as the spatial arrangement of atoms can affect how the molecule interacts with biological targets. The presence of halogen substituents (chlorine and fluorine) on the phenyl ring enhances the compound's physical properties and potential binding characteristics in biological systems.
Synthesis and Production
Industrial Production Considerations
Modern industrial production of (R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride employs advanced technologies to ensure consistent quality and efficiency. The use of continuous flow chemistry represents a significant advancement over traditional batch processing for several reasons:
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More precise control over reaction parameters
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Enhanced heat and mass transfer
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Improved safety profiles for potentially hazardous reactions
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Greater consistency in product quality and stereochemical purity
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Potential for process automation, reducing human error
The salt formation step, converting the free base to the hydrochloride form, is typically performed to enhance stability, solubility, and handling characteristics of the final product.
Applications and Research
Chemical Reactivity
As a primary amine, (R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride can participate in various chemical reactions that make it valuable in organic synthesis. The compound can undergo several reaction types, including:
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Alkylation reactions
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Acylation reactions
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Formation of imines and enamines
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Nucleophilic substitution reactions
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Salt formation
These reaction capabilities make the compound potentially useful as a building block for more complex molecular structures in pharmaceutical research and development.
Hazard Statement Code | Description |
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H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H332 | Harmful if inhaled |
H335 | May cause respiratory irritation |
Precautionary Statement Code | Description |
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P280 | Wear protective gloves/protective clothing/eye protection/face protection |
P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
P310 | Immediately call a POISON CENTER or doctor/physician |
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